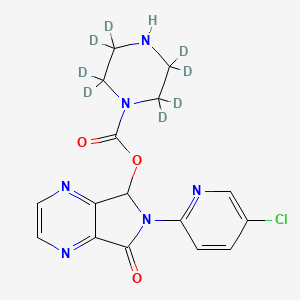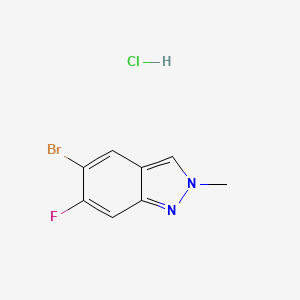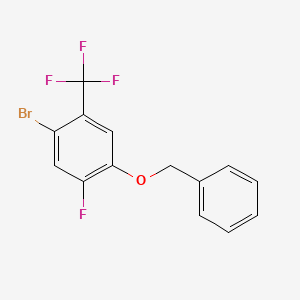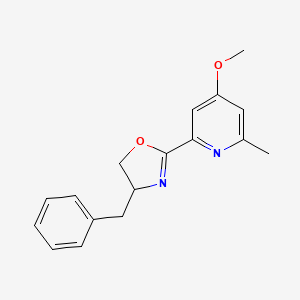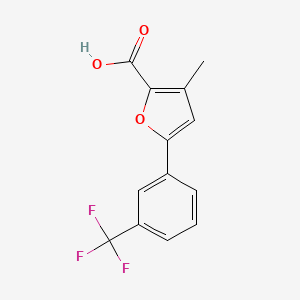![molecular formula C16H19NO B14769320 2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14769320.png)
2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives This compound features an ethoxy group attached to one of the phenyl rings and an ethanamine group attached to the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Attachment of Ethanamine Group: The ethanamine group can be introduced through a reductive amination reaction involving the corresponding aldehyde or ketone and ammonia or an amine source.
Industrial Production Methods
Industrial production of 2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine may involve large-scale batch or continuous processes using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones, phenols, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated, sulfonated, and nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
- Ethanamine, 2-ethoxy-
Uniqueness
2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its specific biphenyl structure with an ethoxy group and an ethanamine group. This structural arrangement imparts distinct physicochemical properties and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2-[4-(4-ethoxyphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C16H19NO/c1-2-18-16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-12-17/h3-10H,2,11-12,17H2,1H3 |
InChI-Schlüssel |
XPVLNKOBHZASJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


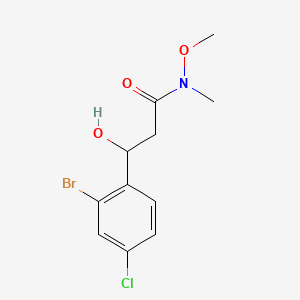
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)
